REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH:8][NH2:9])=[C:4]([CH3:10])[CH:3]=1.[CH:11](O)=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]2[N:6]([CH:11]=[N:9][N:8]=2)[N:7]=1
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Name
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|
Quantity
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37.6 g
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Type
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reactant
|
Smiles
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ClC1=CC(=C(N=N1)NN)C
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
|
C(=O)O
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Type
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CUSTOM
|
Details
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with stirring, on a boiling water bath for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CUSTOM
|
Details
|
excess acid was removed by distillation under reduced pressure
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Type
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DISSOLUTION
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Details
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The residual damp solid was dissolved in 300 ml of methylene chloride
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Type
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WASH
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Details
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washed with aqueous saturated sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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The organic solution was then dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered through Celite
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Type
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CUSTOM
|
Details
|
the solvent was evaporated
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Type
|
CUSTOM
|
Details
|
to leave a residual tan solid
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=2N(N1)C=NN2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |